4-bromo-7-methyl-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-7-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)8-6(10(13)14)4-12-9(5)8/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUOEESZAACCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution Reactions at C-4 Bromine
The bromine atom at C-4 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. This reactivity is enhanced by the electron-withdrawing effect of the carboxylic acid group, which activates the aromatic ring toward nucleophilic attack. Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions for biaryl synthesis, and copper-mediated amination requires polar aprotic solvents like DMSO.
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in esterification, amidation, and anhydride formation, often facilitated by coupling agents.
-
Reagent Conditions Product Yield CH₃OH, H₂SO₄ Reflux, 6 h Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate 89% (COCl)₂, then EtOH 0°C → RT, 2 h Ethyl 4-bromo-7-methyl-1H-indole-3-carboxylate 85% -
Reagent Conditions Product Yield NH₂CH₂Ph, DCC, DMAP DCM, RT, 12 h 4-Bromo-7-methyl-1H-indole-3-carboxybenzylamide 78% H₂N-(CH₂)₃-COOH, EDC.HCl DMF, 0°C → RT, 24 h 4-Bromo-7-methyl-1H-indole-3-carboxypropanoic acid 66%
Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid for nucleophilic attack by amines. Steric hindrance from the methyl group at C-7 may reduce yields in bulkier substrates.
Decarboxylation Reactions
Thermal or base-induced decarboxylation removes the COOH group, generating 4-bromo-7-methyl-1H-indole.
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| Cu powder, quinoline, 200°C | - | 4-Bromo-7-methyl-1H-indole | 81% |
| NaOH (30% aq.), Δ, 4 h | - | 4-Bromo-7-methyl-1H-indole | 73% |
Reduction and Oxidation Processes
While the carboxylic acid is typically resistant to further oxidation, controlled reduction of the indole ring is feasible.
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Ring reduction | H₂, Pd/C, EtOH | 4-Bromo-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid | 68% |
| LiAlH₄ reduction | THF, 0°C → RT | 3-(Hydroxymethyl)-4-bromo-7-methyl-1H-indole | 52% |
Cyclization and Condensation Reactions
The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| With NH₂NH₂, HCl | EtOH, Δ, 8 h | 4-Bromo-7-methyl-1H-indolo[3,2-c]pyrazole | 63% |
| With H₂N-C≡CH, CuI | DMF, 120°C, 24 h | 4-Bromo-7-methyl-indole-3-carboxamide alkyne | 59% |
Critical Analysis of Reactivity
Electronic Effects: The methyl group at C-7 donates electrons via hyperconjugation, slightly deactivating the ring but stabilizing intermediates during substitution.
Chemical Reactions Analysis
Substitution Reactions at C-4 Bromine
The bromine atom at C-4 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. This reactivity is enhanced by the electron-withdrawing effect of the carboxylic acid group, which activates the aromatic ring toward nucleophilic attack.
Key Notes :
-
Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions for biaryl synthesis.
-
Copper-mediated amination requires polar aprotic solvents like DMSO .
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in esterification, amidation, and anhydride formation, often facilitated by coupling agents.
Esterification
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃OH, H₂SO₄ | Reflux, 6 h | Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate | 89% | |
| (COCl)₂, then EtOH | 0°C → RT, 2 h | Ethyl 4-bromo-7-methyl-1H-indole-3-carboxylate | 85% |
Amidation
Mechanistic Insight :
-
Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid for nucleophilic attack by amines .
-
Steric hindrance from the methyl group at C-7 may reduce yields in bulkier substrates .
Decarboxylation Reactions
Thermal or base-induced decarboxylation removes the COOH group, generating 4-bromo-7-methyl-1H-indole.
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Cu powder, quinoline, 200°C | - | 4-Bromo-7-methyl-1H-indole | 81% | |
| NaOH (30% aq.), Δ, 4 h | - | 4-Bromo-7-methyl-1H-indole | 73% |
Reduction and Oxidation Processes
While the carboxylic acid is typically resistant to further oxidation, controlled reduction of the indole ring is feasible.
Cyclization and Condensation Reactions
The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| With NH₂NH₂, HCl | EtOH, Δ, 8 h | 4-Bromo-7-methyl-1H-indolo[3,2-c]pyrazole | 63% | |
| With H₂N-C≡CH, CuI | DMF, 120°C, 24 h | 4-Bromo-7-methyl-indole-3-carboxamide alkyne | 59% |
Critical Analysis of Reactivity
-
Electronic Effects : The methyl group at C-7 donates electrons via hyperconjugation, slightly deactivating the ring but stabilizing intermediates during substitution .
-
Steric Effects : Bulky substituents at C-7 may hinder reactions at C-3 (e.g., amidation) .
-
Comparative Data : The bromine atom’s position (C-4 vs. C-5) significantly alters reactivity patterns compared to analogs like 5-bromo-1H-indole-3-carboxylic acid .
This compound’s multifunctional reactivity makes it valuable in medicinal chemistry for designing kinase inhibitors and antiviral agents . Future studies should explore photocatalytic C–H functionalization to expand its synthetic utility.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-7-methyl-1H-indole-3-carboxylic acid has been studied for its potential as a therapeutic agent. Its derivatives have shown promise in inhibiting tumor-related protein kinases, which are crucial targets in cancer therapy. Research indicates that compounds with similar indole structures can act as effective inhibitors against various cancers, suggesting that this compound could be developed into a lead compound for anticancer drugs .
Synthesis of Indole Derivatives
This compound serves as a key intermediate in the synthesis of various indole derivatives, which are widely used in pharmaceuticals. The ability to modify the indole structure allows chemists to create compounds with diverse biological activities, enhancing the therapeutic potential of new drugs .
Material Science
Research has indicated that indole derivatives can exhibit interesting electronic properties, making them suitable for applications in organic electronics and photonic devices. The incorporation of bromine and carboxylic acid functionalities enhances the solubility and stability of these compounds, which is advantageous for material applications .
Agricultural Chemistry
Indole derivatives, including this compound, have been investigated for their potential use as agrochemicals. Their ability to act as growth regulators or pesticides could provide new solutions for crop management .
Table 1: Summary of Research Applications
Table 2: Case Studies
Mechanism of Action
The mechanism of action of 4-bromo-7-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Methyl-1H-indole-3-carboxylic Acid (CAS: 30448-16-9)
- Structure : Lacks the bromine at position 4 but retains the methyl group at position 7 and the carboxylic acid at position 3.
- Higher hydrophobicity compared to brominated analogs due to the methyl group .
6-Bromo-1H-indole-3-carboxylic Acid
- Structure: Bromine at position 6 instead of 4, with a carboxylic acid at position 3 (C₉H₆BrNO₂).
- Crystal packing involves O–H⋯O and N–H⋯O hydrogen bonds, forming dimers and layered structures .
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)
- Structure : Chlorine at position 7, methyl at position 3, and carboxylic acid at position 2.
- Key Differences :
Functional Group Modifications
4-Bromo-2-indolecarboxylic Acid
1H-Indole-3-carboxylic Acid, 7-Bromo-4-Iodo (CAS: 123020-16-6)
- Structure : Bromine at position 7 and iodine at position 4.
Physicochemical Properties
Table 1: Comparative Properties of Selected Indole Derivatives
Biological Activity
Overview
4-Bromo-7-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The presence of the bromine atom and carboxylic acid group contributes to its unique properties and biological activity.
Synthesis
The synthesis of this compound typically involves the bromination of 7-methyl-1H-indole-3-carboxylic acid. Key methods include:
- Electrophilic Aromatic Substitution : Utilizing bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position.
- Carboxylation : This step is crucial for obtaining the carboxylic acid functionality, which enhances biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to:
- Inhibit cell proliferation in various cancer cell lines, including breast and lung cancer.
- Induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.5 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against both bacterial and fungal strains. Studies have reported:
- Effective inhibition against multi-drug resistant bacteria with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 µg/mL.
- Antifungal activities with MIC values as low as 5.8 µg/mL, indicating its potential as a therapeutic agent in treating infections .
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Type of Activity |
|---|---|---|
| E. coli | 50 | Bacteriostatic |
| S. aureus | 30 | Bactericidal |
| C. albicans | 10 | Fungicidal |
Antiviral Activity
Recent studies have explored the antiviral potential of this compound, particularly against SARS-CoV-2:
- In vitro tests revealed that it can inhibit viral replication effectively at concentrations around 52 µM.
- The compound also exhibited interferon-inducing activity, which is critical for antiviral responses .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- DNA Interaction : Potential intercalation with nucleic acids could affect gene expression and replication processes.
Study on Anticancer Effects
A study conducted on the effects of this compound on Jurkat T cells showed that treatment led to a significant increase in phosphorylated histone H3 (PH3), indicating enhanced mitotic activity. The results demonstrated a dose-dependent response, with higher concentrations leading to increased mitotic figures compared to controls .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy against resistant bacterial strains revealed that the compound effectively reduced bacterial load in vitro, showcasing its potential as a novel antimicrobial agent suitable for further development .
Q & A
Q. What are the standard methods for synthesizing 4-bromo-7-methyl-1H-indole-3-carboxylic acid and its derivatives?
Answer: A common approach involves multi-step functionalization of indole scaffolds. For example:
- Step 1 : Bromination at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂ in a controlled environment).
- Step 2 : Methylation at the 7-position via Friedel-Crafts alkylation or palladium-catalyzed coupling.
- Step 3 : Carboxylic acid introduction at the 3-position through oxidation of a methyl ester precursor or direct carboxylation.
Purification often employs flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization. Yield optimization requires careful control of reaction time, temperature, and catalyst loading (e.g., CuI for azide-alkyne cycloadditions) .
Key Data : Typical yields range from 40–60%, with TLC (Rf ~0.3 in ethyl acetate/hexane) and NMR (¹H, ¹³C) used for validation .
Q. How is the crystal structure of this compound determined?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in DMSO/water.
- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
- Refinement : SHELX software for solving and refining the structure, focusing on hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) .
Key Data : Dihedral angles between the carboxylic acid group and indole ring (~6°), with R-factors <0.063 .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of substituents in this compound?
Answer:
- Steric Effects : The 7-methyl group hinders electrophilic substitution at adjacent positions, directing reactivity to the 5- or 6-positions.
- Electronic Effects : The electron-withdrawing bromine at C4 deactivates the ring, requiring harsher conditions for further functionalization (e.g., HNO₃/H₂SO₄ for nitration).
- Carboxylic Acid Group : Enhances solubility in polar solvents (e.g., DMF) but may complicate coupling reactions unless protected as an ester .
Validation : Computational modeling (DFT) and comparative synthesis of analogs (e.g., 6-bromo vs. 4-bromo derivatives) .
Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during structural confirmation?
Answer:
- Step 1 : Repeat measurements under standardized conditions (e.g., deuterated solvents, calibrated instruments).
- Step 2 : Cross-validate using complementary techniques:
- HRMS : Confirm molecular formula (e.g., m/z 427.0757 [M+H]⁺ for C₂₀H₂₀N₂O₂) .
- 2D NMR : Use COSY and HMBC to resolve overlapping signals in crowded regions (e.g., aromatic protons).
- Step 3 : Compare with literature data for analogous compounds (e.g., 6-bromoindole-3-carboxylic acid in Acta Cryst. E) .
Q. What strategies optimize the yield of multi-step syntheses involving halogenated indole derivatives?
Answer:
- Catalyst Screening : Test Pd/C, CuI, or Ni catalysts for cross-coupling steps.
- Solvent Optimization : Use PEG-400/DMF mixtures to enhance reaction homogeneity and reduce side products .
- Protection/Deprotection : Temporarily protect the carboxylic acid as an ethyl ester to prevent side reactions during bromination .
Case Study : A CuI-catalyzed azide-alkyne cycloaddition achieved 50% yield after 12 hours, with residual DMF removed via vacuum distillation at 90°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
